molecular formula C9H10ClN3O2 B1379380 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1820674-08-5

5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379380
CAS No.: 1820674-08-5
M. Wt: 227.65 g/mol
InChI Key: RNSHWOATXBBMFX-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride: is a heterocyclic compound that features a unique combination of azetidine, furan, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.

    Synthesis of the Furan Ring: The furan ring is often introduced via a cyclization reaction involving a 1,4-dicarbonyl compound.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a nitrile or carboxylic acid derivative.

    Coupling Reactions: The azetidine, furan, and oxadiazole moieties are then coupled together using appropriate reagents and conditions, such as a dehydrating agent or a catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Potential use as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Could be used in the development of new materials with unique properties due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase or kinases, leading to anti-inflammatory or anticancer effects.

    DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.

    5-(Pyrrolidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    5-(Azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

  • The combination of azetidine, furan, and oxadiazole rings in 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride provides a unique set of chemical properties and biological activities that are distinct from those of its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-2-7(13-3-1)8-11-9(14-12-8)6-4-10-5-6;/h1-3,6,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSHWOATXBBMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride

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